1,2-Dimethoxy-4-propylbenzene
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 1,2-dimethoxy-4-propylbenzene often involves the use of aromatic nucleophilic substitution reactions. For example, the synthesis of sterically hindered 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene can be achieved by reacting lithium dimesitylphosphide with hexafluorobenzene, showcasing a method that might be adapted for the synthesis of related dimethoxybenzene compounds (Sasaki, Tanabe, & Yoshifuji, 1999).
Molecular Structure Analysis
The molecular structure of related dimethoxybenzenes, such as 1,4-dimethoxybenzene, has been studied extensively. For example, 1,4-dimethoxybenzene crystallizes in the Pbca space group with centro-symmetrical molecules per unit cell, indicating the potential structural characteristics of similar compounds (Goodwin, Przybylska, & Robertson, 1950).
Chemical Reactions and Properties
Chemical reactions involving dimethoxybenzenes, such as the oxidation of 2-chloro-1,4-dimethoxybenzene by lignin peroxidase, reveal the reactivity of the methoxy groups and the potential for forming cation radicals and subsequent products. These reactions highlight the chemical behavior that could be expected from 1,2-dimethoxy-4-propylbenzene under similar conditions (Teunissen et al., 1998).
Physical Properties Analysis
The physical properties of dimethoxybenzene derivatives are influenced by their molecular structure. For example, studies on various dimethoxybenzenes have explored their crystal structures and NMR tensor analyses, providing insights into their solid-state structures and electronic properties (Gerzain et al., 1996).
Chemical Properties Analysis
The chemical properties of dimethoxybenzenes, such as their oxidation behavior and interaction with other molecules, offer a glimpse into the reactivity of 1,2-dimethoxy-4-propylbenzene. For instance, the oxidation of 1,4-dialkoxybenzenes in various media demonstrates their redox behavior and the potential for electropolymerization under certain conditions, which could be relevant for the chemical properties of 1,2-dimethoxy-4-propylbenzene (Fabre et al., 1997).
Scientific Research Applications
Anodic Oxidation and Reaction Mechanisms : 1,2-Dimethoxy-4-prop-1-enylbenzene, a related compound, has been studied for its anodic oxidation in acetonitrile, highlighting insights into reaction mechanisms and characterization of oxidation products (Sainsbury, 1971).
Biosensors and Disease Diagnosis : In the field of biosensors, the interaction of proteins with various compounds including 1,2-Dimethoxy-4-prop-2-enylbenzene has been explored for disease detection and diagnosis, emphasizing the compound's potential in medical applications (Moharana & Pattanayak, 2020).
Pharmacokinetic and Pharmacodynamic Evaluation : A derivative of 1,2-Dimethoxy-4-propylbenzene, specifically 1,2-Dimethoxy-4-(bis-diethylaminoethyl-[14C]-amino)-5-bromobenzene, has been synthesized for in vivo pharmacokinetic and pharmacodynamic studies, indicating its relevance in medical research (Wang, Fawwaz, & Heertum, 1993).
Electrochemical Studies : Electrochemical studies involving derivatives of 1,2-Dimethoxy-4-propylbenzene have provided insights into their oxidation behaviors and potential applications in organic electrochemistry (Gates & Swenton, 1992).
Medical Intermediate Molecules : Research on 2,5-Dimethoxy-4-Ethylthio-Benzeneethanamine, derived from 1,4-dimethoxybenzene, suggests the importance of such compounds in the synthesis of medical intermediates used in treating psychotic and schizophrenic psychosis (Zhimin, 2003).
Batteries and Energy Storage : 1,2-Dimethoxy-4-propylbenzene derivatives have been explored as redox shuttles for overcharge protection in lithium batteries, highlighting their potential in energy storage technologies (Feng, Ai, Cao, & Yang, 2007).
Protecting Groups in Amino Acid Derivatives : The compound 1,2-Dimethoxy-4,5-dimethylene has been used as a new protecting group for acyclic amino acid derivatives, demonstrating the chemical versatility of dimethoxybenzene derivatives (Tayama, Takedachi, Iwamoto, & Hasegawa, 2012).
Safety And Hazards
The safety information available indicates that 1,2-Dimethoxy-4-propylbenzene should be stored in a dark place, sealed in dry, at room temperature . The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . The hazard statements associated with this compound are H302, H315, H319, and H335 . The precautionary statements are P261 and P305+P351+P338 .
properties
IUPAC Name |
1,2-dimethoxy-4-propylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-4-5-9-6-7-10(12-2)11(8-9)13-3/h6-8H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXLFQKUIZVSIEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=C(C=C1)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50207582 | |
Record name | 3,4-Dimethoxyphenylpropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50207582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dimethoxy-4-propylbenzene | |
CAS RN |
5888-52-8 | |
Record name | 1,2-Dimethoxy-4-propylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5888-52-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Dimethoxyphenylpropane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005888528 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4-Dimethoxyphenylpropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50207582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-PROPYLVERATROLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V1O06LO267 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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